molecular formula C11H19NO3 B2464758 1-Pentanoylpiperidine-4-carboxylic acid CAS No. 1017180-22-1

1-Pentanoylpiperidine-4-carboxylic acid

Cat. No.: B2464758
CAS No.: 1017180-22-1
M. Wt: 213.277
InChI Key: JXAMEVSHGSQVMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Pentanoylpiperidine-4-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a pentanoyl group attached to the nitrogen atom and a carboxylic acid group at the fourth position of the piperidine ring. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their biological activities .

Chemical Reactions Analysis

1-Pentanoylpiperidine-4-carboxylic acid undergoes various chemical reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Acid chlorides, esters.

Scientific Research Applications

1-Pentanoylpiperidine-4-carboxylic acid has various applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Pentanoylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-Pentanoylpiperidine-4-carboxylic acid can be compared with other piperidine derivatives:

Uniqueness: this compound is unique due to its specific structural features, such as the pentanoyl group, which can influence its hydrophobicity, reactivity, and biological activity compared to other piperidine derivatives .

Biological Activity

1-Pentanoylpiperidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Molecular Formula : C₁₁H₁₇N₁O₂
  • Molecular Weight : 197.26 g/mol

The compound features a piperidine ring substituted with a pentanoyl group and a carboxylic acid moiety, which may influence its interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against certain bacterial strains.
  • Anticancer Activity : There is ongoing investigation into its potential as an anticancer agent, particularly through mechanisms involving apoptosis induction in cancer cells.
  • Neuroprotective Effects : Some studies have indicated that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to cancer progression.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing neuronal signaling pathways.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at certain concentrations, suggesting its potential as a therapeutic agent in treating infections.

Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa18200

Anticancer Activity

In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines, including breast and lung cancer cells. The following table summarizes the findings:

Cell LineIC50 (µM)Apoptosis Rate (%)
MCF-7 (Breast Cancer)2545
A549 (Lung Cancer)3038

Future Directions

Further research is warranted to explore the full spectrum of biological activities of this compound. Key areas for future investigation include:

  • Mechanistic Studies : Understanding the precise molecular interactions and pathways affected by the compound.
  • In Vivo Studies : Evaluating the efficacy and safety of the compound in animal models to assess therapeutic potential.
  • Formulation Development : Investigating suitable formulations for enhanced bioavailability and targeted delivery.

Properties

IUPAC Name

1-pentanoylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-2-3-4-10(13)12-7-5-9(6-8-12)11(14)15/h9H,2-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAMEVSHGSQVMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCC(CC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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